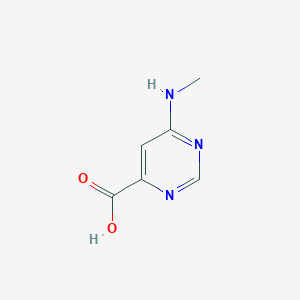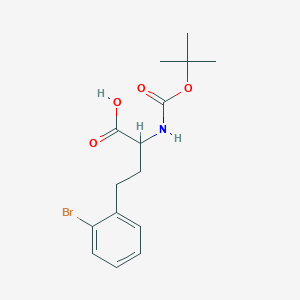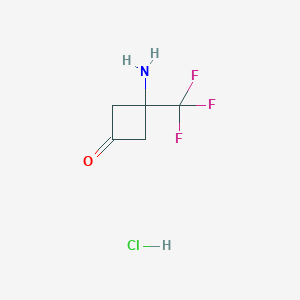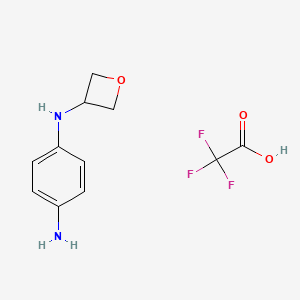![molecular formula C13H14N2O2 B13492689 1-[Cbz(methyl)amino]cyclopropanecarbonitrile](/img/structure/B13492689.png)
1-[Cbz(methyl)amino]cyclopropanecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate is a heterocyclic organic compound with the molecular formula C12H12N2O2. It is known for its unique structure, which includes a cyanocyclopropyl group and a carbamate ester. This compound is primarily used in research and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate typically involves the reaction of benzyl chloroformate with N-(1-cyanocyclopropyl)-N-methylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure control to ensure high yield and purity.
化学反应分析
Types of Reactions
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate can form benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate oxide.
Reduction: The reduction can yield benzyl N-(1-cyanocyclopropyl)-N-methylamine.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
科学研究应用
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for other complex molecules.
作用机制
The mechanism of action of benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate involves its interaction with specific molecular targets. The cyanocyclopropyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The carbamate ester can undergo hydrolysis, releasing the active amine, which can further interact with biological targets.
相似化合物的比较
Similar Compounds
- Benzyl N-(1-cyanocyclopropyl)carbamate
- N-(1-Cyanocyclopropyl)-N-methylcarbamate
- Benzyl carbamate
Uniqueness
Benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate is unique due to the presence of both a cyanocyclopropyl group and a carbamate ester. This combination imparts distinctive chemical and biological properties, making it valuable for specific research and industrial applications.
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
benzyl N-(1-cyanocyclopropyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H14N2O2/c1-15(13(10-14)7-8-13)12(16)17-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI 键 |
HWACMNPFMDYVQN-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)OCC1=CC=CC=C1)C2(CC2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



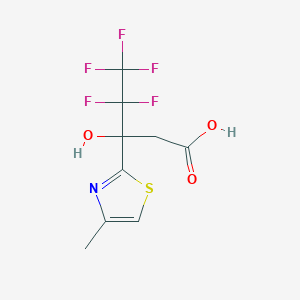
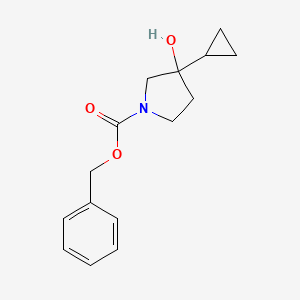
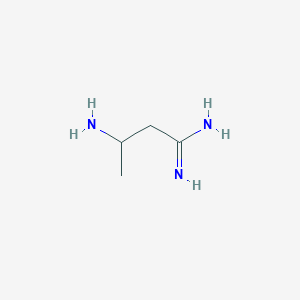


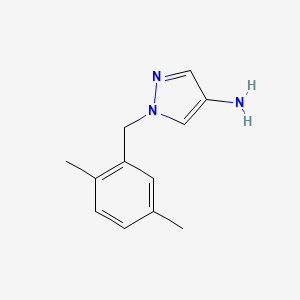
![5-[3-(Cyclopropylamino)propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492650.png)
